molecular formula C24H14 B048552 Naphtho(2,3-j)fluoranthene CAS No. 205-83-4

Naphtho(2,3-j)fluoranthene

Cat. No.: B048552
CAS No.: 205-83-4
M. Wt: 302.4 g/mol
InChI Key: ZQYVVUIWXIUAKD-UHFFFAOYSA-N
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Description

Mechanism of Action

Naphtho[2,3-j]fluoranthene, also known as Naphtho(2,3-j)fluoranthene, is a complex organic compound with the molecular formula C24H14 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that polycyclic aromatic hydrocarbons (pahs), a group to which naphtho[2,3-j]fluoranthene belongs, often interact with cellular components and can cause mutagenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphtho(2,3-j)fluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the dehydrogenation and cycloisomerization of suitable aromatic compounds using catalysts such as palladium sulfide on barium carbonate .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the specificity of its applications. it can be synthesized in laboratories for research purposes using advanced organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: Naphtho(2,3-j)fluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted and oxygenated derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Naphtho(2,3-j)fluoranthene has several scientific research applications, including:

Comparison with Similar Compounds

  • Benzo(a)pyrene
  • Chrysene
  • Fluoranthene

Comparison: Naphtho(2,3-j)fluoranthene is unique due to its specific ring structure and the positions of its fused aromatic rings. This structural uniqueness imparts distinct chemical and physical properties, making it different from other polycyclic aromatic hydrocarbons like Benzo(a)pyrene, Chrysene, and Fluoranthene .

Biological Activity

Naphtho(2,3-j)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and implications for human health. This compound, like other PAHs, is formed during the incomplete combustion of organic materials and is commonly found in environmental pollutants. Understanding its biological activity is crucial for assessing risks associated with exposure, especially in occupational settings.

Chemical Structure and Properties

This compound consists of a fused ring structure that contributes to its stability and chemical reactivity. Its molecular formula is C₁₄H₈, and it has a molecular weight of 192.22 g/mol. The compound's structure allows it to interact with biological macromolecules, potentially leading to toxicological effects.

Key Properties

PropertyValue
Molecular FormulaC₁₄H₈
Molecular Weight192.22 g/mol
Melting Point97 °C
Boiling Point360 °C
Solubility in WaterInsoluble

Toxicological Studies

Research indicates that this compound exhibits mutagenic properties. In a study evaluating various PAHs, it was noted that this compound could induce DNA adduct formation, similar to other known carcinogenic PAHs such as benzo[a]pyrene. This suggests a potential mechanism for its carcinogenicity through metabolic activation leading to DNA damage .

Case Study: Developmental Toxicity

A comparative study on the developmental toxicity of various PAHs included this compound. The results showed that this compound exhibited significant toxicity in certain developmental assays, indicating its potential risk during critical periods of development .

The biological activity of this compound can be attributed to its ability to form reactive metabolites upon biotransformation. These metabolites can bind to cellular macromolecules such as DNA and proteins, leading to mutagenic effects. The metabolic pathways often involve cytochrome P450 enzymes which convert this compound into more reactive forms .

Antimicrobial Activity

In addition to its toxicological implications, some studies have explored the antimicrobial properties of related compounds within the fluoranthene family. While specific data on this compound's antimicrobial activity is limited, related compounds have shown promise against various bacterial strains .

Environmental Impact and Exposure Risks

This compound is commonly found in environments contaminated with PAHs, particularly near industrial sites or areas with high vehicular emissions. Occupational exposure can occur through inhalation or dermal contact during processes such as coal tar production or asphalt handling.

Exposure Assessment

  • Sources : Combustion of fossil fuels, industrial emissions.
  • Routes of Exposure : Inhalation, skin contact.
  • Health Risks : Potential carcinogenic effects, developmental toxicity.

Properties

IUPAC Name

hexacyclo[14.7.1.02,15.03,12.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,18,20(24),21-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-6-17-14-22-18(13-16(17)5-1)11-12-20-19-9-3-7-15-8-4-10-21(23(15)19)24(20)22/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYVVUIWXIUAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC6=C5C4=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174481
Record name Naphtho(2,3-j)fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205-83-4
Record name Naphtho(2,3-j)fluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(2,3-j)fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the challenges in synthesizing Naphtho[2,3-j]fluoranthene and how have researchers overcome them?

A1: Synthesizing Naphtho[2,3-j]fluoranthene, along with other benzo[j]fluoranthene derivatives, presents specific challenges due to the need for ring formation and dehydrogenation. Researchers successfully synthesized these compounds using palladium sulfide on barium carbonate as a catalyst. This catalyst facilitated both dehydrogenation and cycloisomerisation reactions. [] Additionally, sulfuric acid proved useful for achieving cycloisomerisation without dehydrogenation. [] This highlights the importance of catalyst selection and reaction conditions in successfully synthesizing these complex polycyclic aromatic hydrocarbons.

Q2: How does the presence of five-membered rings within polycyclic aromatic hydrocarbons (PAHs) like Naphtho[2,3-j]fluoranthene influence their isomeric distributions?

A2: Research suggests that five-membered rings within PAHs, whether internally or externally fused, can facilitate rapid isomerization. [] This rapid isomerization could explain the observed invariance in relative abundances of specific isomers across various fuel types and reactor configurations. While this holds true for C16H10 isomers like fluoranthene, aceanthrylene, and acephenanthrylene, other PAH isomer families, including those like Naphtho[2,3-j]fluoranthene, do not exhibit such agreement between experimental and computed equilibrium distributions. [] This suggests that isomerization mechanisms involving five-membered rings might be less significant in these larger PAH systems compared to other processes like ethylene migration or internal five-membered ring rearrangements. Further research is needed to fully understand the specific isomerization pathways in these larger PAHs.

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